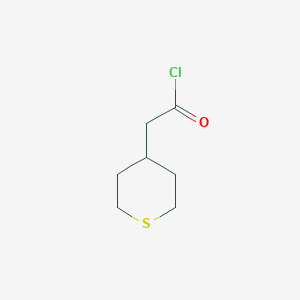
2-(Tetrahydro-2H-thiopyran-4-yl)acetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Tetrahydro-2H-thiopyran-4-yl)acetyl chloride is an organic compound that features a thiopyran ring, which is a six-membered ring containing five carbon atoms and one sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2H-thiopyran-4-yl)acetyl chloride typically involves the following steps:
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-hexadiene with sulfur sources under specific conditions.
Acetylation: The thiopyran ring is then acetylated using acetyl chloride in the presence of a base like pyridine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow processes and the use of industrial-grade reagents and catalysts.
化学反应分析
Types of Reactions
2-(Tetrahydro-2H-thiopyran-4-yl)acetyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The thiopyran ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Nucleophilic Substitution: Products include amides, esters, and thioesters.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and other reduced sulfur-containing compounds.
科学研究应用
2-(Tetrahydro-2H-thiopyran-4-yl)acetyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceuticals, particularly those targeting sulfur-containing functional groups.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism of action of 2-(Tetrahydro-2H-thiopyran-4-yl)acetyl chloride involves its reactivity towards nucleophiles and its ability to undergo oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants involved .
相似化合物的比较
Similar Compounds
Tetrahydropyran: Similar in structure but contains an oxygen atom instead of sulfur.
Tetrahydrothiophene: Similar sulfur-containing ring but lacks the acetyl chloride group.
2-(Tetrahydro-2H-thiopyran-4-yl)acetate: An ester derivative of the compound.
Uniqueness
2-(Tetrahydro-2H-thiopyran-4-yl)acetyl chloride is unique due to its combination of a thiopyran ring and an acetyl chloride group, which imparts specific reactivity and potential for diverse chemical transformations .
属性
分子式 |
C7H11ClOS |
|---|---|
分子量 |
178.68 g/mol |
IUPAC 名称 |
2-(thian-4-yl)acetyl chloride |
InChI |
InChI=1S/C7H11ClOS/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2 |
InChI 键 |
OHJMDEPIJKMTES-UHFFFAOYSA-N |
规范 SMILES |
C1CSCCC1CC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















